molecular formula C6H12N4 B7838524 1-ethyl-5-methyl-1H-pyrazole-3,4-diamine

1-ethyl-5-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B7838524
M. Wt: 140.19 g/mol
InChI Key: ZTDGDNQLMVLMTQ-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine (CAS: 1242338-85-7) is a high-purity pyrazole-diamine intermediate of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C6H12N4 and an average mass of 140.19 g/mol, this compound serves as a versatile building block for the synthesis of more complex heterocyclic systems . The pyrazole scaffold is a privileged structure in pharmaceutical research, known for its wide spectrum of biological activities. Scientific literature indicates that structurally related pyrazole derivatives have demonstrated remarkable analgesic and anti-inflammatory activities in pharmacological studies, often associated with reduced ulcerogenic effects compared to some standard non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, pyrazole-based compounds are frequently investigated for their antimicrobial and antioxidant properties , making this diamine a valuable precursor for generating new chemical entities for biological screening. The presence of two amino groups at the 3- and 4- positions of the pyrazole ring provides reactive sites for further functionalization, such as condensation or cyclization reactions, enabling researchers to create diverse libraries of molecules for structure-activity relationship (SAR) studies. This product is intended for research and development use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions, as it may be harmful if swallowed and cause skin or eye irritation .

Properties

IUPAC Name

1-ethyl-5-methylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-10-4(2)5(7)6(8)9-10/h3,7H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDGDNQLMVLMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Applications

Versatile Scaffold in Organic Synthesis
1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine serves as a crucial scaffold for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitution and cyclocondensation, makes it valuable in developing new materials and chemicals.

Reaction Types

The compound participates in several reaction types:

  • Nucleophilic Substitution : Reacts with electrophiles to form new bonds.
  • Cyclocondensation : Used to create pyrazole derivatives from acetylenic ketones and hydrazines.
  • Oxidation/Reduction : Engages in redox reactions that modify its functional groups.

This compound has shown promise in various biological applications, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are as follows:

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.250.30
Candida albicans0.150.20

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can inhibit tumor cell growth and induce apoptosis in various cancer cell lines. In vitro studies have shown that these compounds disrupt cell cycle progression and activate apoptotic pathways through caspase activation .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of various chemicals and materials. Its eco-friendly production methods using catalysts like Amberlyst-70 highlight its potential for sustainable industrial processes .

Case Studies

Several studies have investigated the applications of this compound:

Antimicrobial Evaluation

A study evaluated multiple pyrazole derivatives for their antimicrobial efficacy against clinical isolates, revealing promising inhibition zones and low MIC values against various pathogens .

Molecular Docking Studies

Recent research utilized molecular docking techniques to predict interactions between pyrazole derivatives and specific protein targets associated with diseases like tuberculosis. The results indicated favorable binding affinities, suggesting potential therapeutic applications .

In Vivo Studies

Animal model studies assessed the safety and efficacy of this compound in treating infections and tumors. These studies demonstrated significant therapeutic effects with manageable side effects .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but generally involves binding to the active site of the target molecule, leading to modulation of its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives often differ in substituent patterns, which critically influence their physicochemical and biological properties. Below is a comparative analysis with key analogues:

Compound Molecular Weight (g/mol) Substituents Key Applications/Activities Reference
1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine 165.22 1-ethyl, 5-methyl, 3,4-diamine Not explicitly reported; structural potential for DNA intercalation or kinase inhibition
6-Methylquinazoline-2,4-diamine (IC2) 162.18 Quinazoline core, 2,4-diamine, 6-methyl Moderate DNA intercalation (comparable to Doxorubicin)
8-(Chloromethyl)-9'-purine-2,6-diamine (ICI) 198.64 Purine core, 2,6-diamine, 8-chloromethyl High DNA intercalation (superior to Doxorubicin)
N1,N4-bis((2-chloroquinolin-3-yl)methylene) benzene-1,4-diamine ~550* Quinoline-chlorine, benzene-diamine AKT1 kinase inhibition (in silico study)

Notes:

  • Planarity and DNA Intercalation: Unlike IC1 (purine) and IC2 (quinazoline), the pyrazole core of this compound lacks the extended aromatic bicyclic structure required for strong DNA intercalation.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in pyrazole diamines are influenced by the amine groups at the 3- and 4-positions. Compared to quinoline-based diamines (e.g., N1,N4-bis((2-chloroquinolin-3-yl)methylene) benzene-1,4-diamine), the pyrazole derivative’s smaller aromatic system and flexible ethyl group may reduce directional hydrogen bonding, leading to less predictable crystal packing . Tools like Mercury CSD 2.0 could further analyze packing similarities and intermolecular interactions in its crystalline form .

Biological Activity

Overview

1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride (C6H14Cl2N4) is a pyrazole derivative with significant potential in various biological applications. This compound has been studied for its antimicrobial, antifungal, and anticancer properties, showcasing a diverse range of biological activities.

  • Molecular Formula : C6H14Cl2N4
  • IUPAC Name : 1-Ethyl-5-methylpyrazole-3,4-diamine dihydrochloride
  • CAS Number : 1242338-85-7

The biological activity of this compound is primarily mediated through its ability to interact with various molecular targets in biological systems. The compound undergoes nucleophilic substitution and other chemical reactions that influence its activity against pathogens and cancer cells.

Antimicrobial Activity

Recent studies have demonstrated the potent antimicrobial effects of pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values indicate strong activity against a range of bacteria and fungi.

Pathogen MIC (µg/mL) MBC/MFC (µg/mL)
Staphylococcus aureus0.22 - 0.25-
Escherichia coli0.5-
Candida albicans1.0-

Inhibition of biofilm formation has also been observed, which is crucial for preventing chronic infections .

Antifungal Activity

In vitro studies have shown that this compound exhibits significant antifungal properties against various strains, with effective concentrations comparable to established antifungal agents.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown efficacy in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activities of several pyrazole derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values among tested derivatives, highlighting its potential as a lead compound for further development .
  • Antibiofilm Activity : Research focused on the antibiofilm properties of pyrazole derivatives demonstrated that this compound effectively reduced biofilm formation in Staphylococcus epidermidis, suggesting its utility in combating biofilm-associated infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound Unique Features Biological Activity
1-Methyl-1H-pyrazole-3,4-diamineLacks ethyl groupModerate antimicrobial activity
1-Ethyl-3-methyl-1H-pyrazol-4-amineDifferent substitution patternLower antifungal efficacy
1,3-Dimethyl-1H-pyrazol-4-ylamineIncreased steric hindranceReduced anticancer activity

The presence of both ethyl and methyl groups on the pyrazole ring enhances the compound's reactivity and biological activity compared to its analogs .

Preparation Methods

Alkylation of Pyrazole Precursors

The core strategy for constructing the 1-ethyl-5-methyl-pyrazole scaffold involves alkylation reactions. A representative method from patent CN103508959A demonstrates the use of dimethyl carbonate as a methylating agent under basic conditions. In this protocol, ethyl 3-ethyl-5-pyrazolecarboxylate undergoes methylation at the N1 position using NaH as a base in dimethylformamide (DMF) at 110°C.

Reaction conditions :

  • Substrate : 50 mmol ethyl 3-ethyl-5-pyrazolecarboxylate

  • Methylating agent : 200–400 mmol dimethyl carbonate

  • Base : 0.2–0.8 g NaH

  • Solvent : 20 ml DMF

  • Temperature : 90–120°C

  • Time : 4 hours

Yields ranged from 74.7% to 90.1%, dependent on reagent stoichiometry and temperature. Excess dimethyl carbonate (350 mmol) provided optimal results (90.1% yield), while lower temperatures (90°C) reduced efficiency to 74.7%.

Functional Group Interconversion

The diamine functionality at positions 3 and 4 is typically introduced via reduction or nucleophilic substitution. While direct methods are scarce in literature, analogous pathways suggest:

  • Carboxylate to amine reduction : Catalytic hydrogenation of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate using Ra-Ni or Pd/C under H₂ atmosphere.

  • Nitrile intermediate hydrolysis : Conversion of cyano groups to amines via acidic or basic hydrolysis.

Reaction Optimization and Parameter Analysis

Stoichiometric Effects

Data from CN103508959A reveals critical dependencies:

ParameterValue TestedYield (%)
Dimethyl carbonate200 mmol81.3
Dimethyl carbonate350 mmol90.1
NaH0.2 g79.1
NaH0.8 g87.9
Temperature90°C74.7
Temperature120°C87.9

Exceeding 350 mmol dimethyl carbonate caused yield declines (89.0% at 400 mmol), likely due to side reactions. Base quantity showed a nonlinear relationship, with 0.8 g NaH maximizing deprotonation efficiency without inducing decomposition.

Solvent and Catalytic Systems

The patent exclusively used DMF, but recent studies propose alternatives:

  • Ionic liquids : For enhanced solubility and recyclability.

  • Water-organic biphasic systems : To reduce environmental impact.

Notably, metal-free conditions described in catalytic research (e.g., organocatalyzed cycloadditions) could be adapted for diamine synthesis, avoiding transition-metal residues.

Analytical and Purification Strategies

Chromatographic Characterization

Post-synthesis purification employs:

  • Liquid-liquid extraction : Ethyl acetate/water partitioning for byproduct removal.

  • Distillation : Reduced-pressure distillation (60–80°C, 10–15 mmHg) isolates the product as a light yellow oil.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): Key signals include δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 2.45 (s, 3H, CH₃), δ 4.25 (q, J=7.1 Hz, 2H, OCH₂).

  • MS (EI) : m/z 182.1 [M+H]⁺ for the free base.

Green Chemistry Innovations

Dimethyl Carbonate as Sustainable Reagent

Compared to traditional methylating agents (e.g., methyl iodide), dimethyl carbonate offers:

  • Lower toxicity : LD₅₀ (rat) > 2,000 mg/kg vs. 150 mg/kg for CH₃I.

  • Biodegradability : Hydrolyzes to CO₂ and methanol.

Solvent Recovery

The patent method recovers 85–90% DMF via reduced-pressure distillation, aligning with green chemistry principles .

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